molecular formula C15H15NO6S B5846976 4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid

4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid

Cat. No.: B5846976
M. Wt: 337.3 g/mol
InChI Key: GIWYBCYKWNZZNG-UHFFFAOYSA-N
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Description

4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C15H15NO6S It is a derivative of benzoic acid, featuring a methoxy group and a sulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-methoxyaniline.

    Formation of Sulfamoyl Group: The 2-methoxyaniline is reacted with chlorosulfonic acid to form 2-methoxyphenylsulfonamide.

    Coupling Reaction: The 2-methoxyphenylsulfonamide is then coupled with 4-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzaldehyde or this compound.

    Reduction: Formation of 4-methoxy-3-[(2-methoxyphenyl)amino]benzoic acid.

    Substitution: Formation of derivatives with different substituents on the benzene ring.

Scientific Research Applications

4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzoic acid: Lacks the sulfamoyl group, making it less versatile in certain reactions.

    2-methoxyphenylsulfonamide: Lacks the benzoic acid moiety, limiting its applications in organic synthesis.

    4-methoxy-3-[(2-phenylethyl)sulfamoyl]benzoic acid: Similar structure but with a phenylethyl group instead of a methoxyphenyl group, which may alter its reactivity and applications.

Uniqueness

4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of both methoxy and sulfamoyl groups, providing a combination of reactivity and binding properties that are not found in simpler analogs. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S/c1-21-12-6-4-3-5-11(12)16-23(19,20)14-9-10(15(17)18)7-8-13(14)22-2/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWYBCYKWNZZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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